![molecular formula C8H4N2O4 B1395283 2-Cyano-3-nitrobenzoic acid CAS No. 1260834-31-8](/img/structure/B1395283.png)
2-Cyano-3-nitrobenzoic acid
Overview
Description
2-Cyano-3-nitrobenzoic acid is an organic compound with the molecular formula C8H4N2O4 . It has a molecular weight of 192.13 . It is a solid substance that is stored in a refrigerator .
Synthesis Analysis
The synthesis of nitro compounds like this compound can be achieved through various methods, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C8H4N2O4/c9-4-6-5(8(11)12)2-1-3-7(6)10(13)14/h1-3H,(H,11,12)
. This indicates the presence of a cyano group (-CN) and a nitro group (-NO2) attached to a benzoic acid molecule. Chemical Reactions Analysis
Nitro compounds like this compound can undergo various chemical reactions. For instance, they can be prepared through the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Physical And Chemical Properties Analysis
This compound is a solid substance stored at refrigerator temperatures . It has a molecular weight of 192.13 . The nitro group in nitro compounds results in lower volatility compared to ketones of about the same molecular weight .Scientific Research Applications
2-Cyano-3-nitrobenzoic acid is a useful reagent for organic synthesis, and is used in the preparation of a variety of compounds, such as nitroalkenes, nitroaromatics, and nitroheterocycles. It is also used in the synthesis of drugs and other biologically active compounds. In addition, this compound has been used in the synthesis of dyes, pigments, and other materials for industrial applications.
Mechanism of Action
Target of Action
Nitro compounds, a class to which 2-cyano-3-nitrobenzoic acid belongs, are known to interact with various biological targets .
Mode of Action
Nitro compounds, in general, are known to undergo various chemical reactions, including direct substitution with nitric acid and displacement reactions with nitrite ions . These reactions could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
Nitro compounds can participate in suzuki–miyaura (sm) coupling reactions, which involve the formation of carbon-carbon bonds . This suggests that this compound could potentially influence pathways involving carbon-carbon bond formation.
Pharmacokinetics
Nitro compounds, in general, have lower volatility and water solubility compared to similar molecular weight compounds . These properties could potentially influence the bioavailability of this compound.
Result of Action
The potential involvement of this compound in suzuki–miyaura (sm) coupling reactions suggests that it could influence the formation of carbon-carbon bonds .
Action Environment
The properties of nitro compounds, such as their lower volatility and water solubility, could potentially be influenced by environmental conditions .
Advantages and Limitations for Lab Experiments
2-Cyano-3-nitrobenzoic acid is a versatile reagent for organic synthesis and is relatively easy to use in the laboratory. It is relatively stable and has a low toxicity, making it a safe reagent for laboratory use. However, it can be expensive to purchase, and its reaction with organic compounds can be slow and require a high temperature.
Future Directions
In the future, 2-Cyano-3-nitrobenzoic acid could be used in the development of new drugs and other biologically active compounds. It could also be used in the development of new materials for industrial applications, such as dyes, pigments, and catalysts. In addition, further research could be done to investigate the biochemical and physiological effects of this compound, as well as its potential uses in the treatment of cancer and other diseases.
Safety and Hazards
properties
IUPAC Name |
2-cyano-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4/c9-4-6-5(8(11)12)2-1-3-7(6)10(13)14/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPVVWZPOOLICC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697219 | |
Record name | 2-Cyano-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1260834-31-8 | |
Record name | 2-Cyano-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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